Cas no 2227911-24-0 (rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline)

Technical Introduction: rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-dimethylaniline is a chiral cyclopropane-containing aniline derivative with a dimethylamino functional group. Its key structural features include a rigid cyclopropyl ring and an aminomethyl substituent, which contribute to its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s stereochemistry ((1R,2R)-configuration) may enhance selectivity in asymmetric reactions or receptor binding. Its amine functionality allows for further derivatization, making it valuable for constructing complex molecules. The dimethylaniline moiety offers electron-donating properties, useful in catalytic or materials science contexts. This compound is suited for research requiring precise stereochemical control and functional group compatibility.
rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline structure
2227911-24-0 structure
Product Name:rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline
CAS No:2227911-24-0
MF:C12H18N2
MW:190.284722805023
CID:6052400
PubChem ID:93692602
Update Time:2025-10-28

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline
    • 2227911-24-0
    • EN300-1833686
    • rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-dimethylaniline
    • Inchi: 1S/C12H18N2/c1-14(2)11-5-3-9(4-6-11)12-7-10(12)8-13/h3-6,10,12H,7-8,13H2,1-2H3/t10-,12-/m0/s1
    • InChI Key: SYJXUXDOELPYGN-JQWIXIFHSA-N
    • SMILES: NC[C@@H]1C[C@H]1C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.3Ų

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline Pricemore >>

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Additional information on rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline

Introduction to rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline (CAS No. 2227911-24-0)

Rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline (CAS No. 2227911-24-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amines and features a cyclopropyl ring with an aminomethyl substituent, making it an intriguing candidate for various biochemical studies.

The cyclopropyl ring is a three-membered carbon ring that imparts significant strain and reactivity to the molecule. This strain can influence the compound's conformational flexibility and interactions with biological targets, making it a valuable scaffold for drug design. The presence of the aminomethyl group further enhances the compound's reactivity and functional versatility, allowing for the formation of diverse chemical bonds and interactions.

The N,N-dimethylaniline moiety in the structure provides additional stability and lipophilicity, which are crucial for optimizing the compound's pharmacokinetic properties. These properties are essential for ensuring that the compound can effectively penetrate biological membranes and reach its intended target sites within the body.

Recent studies have explored the potential of rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where this compound has shown promise as a potential neuroprotective agent. Research has indicated that it can modulate key signaling pathways involved in neuronal survival and function, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The chiral nature of rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline adds another layer of complexity to its study. Chirality is a critical factor in drug development, as enantiomers can exhibit different biological activities and pharmacological profiles. Therefore, understanding the enantioselective behavior of this compound is essential for optimizing its therapeutic potential.

To this end, researchers have employed advanced analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the enantiomeric composition and conformational dynamics of rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline. These studies have provided valuable insights into the compound's stereochemistry and have paved the way for further investigations into its biological activity.

In conclusion, rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylaniline (CAS No. 2227911-24-0) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential to contribute significantly to the advancement of medical science.

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